molecular formula C9H11Cl2NO B6187914 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 2639441-01-1

8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B6187914
CAS No.: 2639441-01-1
M. Wt: 220.09 g/mol
InChI Key: WHFPRVFOOAJNED-UHFFFAOYSA-N
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Description

8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound that belongs to the class of benzoxazepines It is characterized by the presence of a chlorine atom at the 8th position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the desired benzoxazepine structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazepines .

Scientific Research Applications

8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
  • 8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol hydrochloride

Uniqueness

8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific substitution pattern and the presence of the chlorine atom at the 8th position. This structural feature may confer distinct biological activities and chemical reactivity compared to other benzoxazepine derivatives .

Properties

CAS No.

2639441-01-1

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

InChI

InChI=1S/C9H10ClNO.ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;/h1-2,5,11H,3-4,6H2;1H

InChI Key

WHFPRVFOOAJNED-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=CC(=C2)Cl.Cl

Purity

95

Origin of Product

United States

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